molecular formula C9H15ClN2O2 B2976067 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride CAS No. 2094286-70-9

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride

Cat. No.: B2976067
CAS No.: 2094286-70-9
M. Wt: 218.68
InChI Key: SKQPMXBGAAVORQ-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride is a compound that belongs to the oxazole family, which is known for its diverse biological activities Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the oxan-4-amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1,2-oxazole with suitable amine derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1,2-oxazol-5-yl)oxan-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-7-6-8(13-11-7)9(10)2-4-12-5-3-9;/h6H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQPMXBGAAVORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2(CCOCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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